molecular formula C12H6F3NO B1345438 2-(3,4,5-Trifluorobenzoyl)pyridine CAS No. 898758-18-4

2-(3,4,5-Trifluorobenzoyl)pyridine

Cat. No.: B1345438
CAS No.: 898758-18-4
M. Wt: 237.18 g/mol
InChI Key: XOGWJLNARSFIQQ-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorobenzoyl)pyridine is an organic compound with the molecular formula C12H6F3NO It is characterized by the presence of a pyridine ring attached to a benzoyl group that is substituted with three fluorine atoms at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorobenzoyl)pyridine typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

3,4,5-Trifluorobenzoyl chloride+PyridineThis compound+HCl\text{3,4,5-Trifluorobenzoyl chloride} + \text{Pyridine} \rightarrow \text{this compound} + \text{HCl} 3,4,5-Trifluorobenzoyl chloride+Pyridine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trifluorobenzoyl)pyridine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

    Nucleophilic Substitution: The fluorine atoms on the benzoyl group can be substituted by nucleophiles under appropriate conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups onto the pyridine ring.

    Nucleophilic Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a suitable catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carbonyl group.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include nitro-substituted or sulfonic acid-substituted derivatives.

    Nucleophilic Substitution: Products include amine or thiol-substituted derivatives.

    Reduction: The major product is 2-(3,4,5-trifluorobenzyl)pyridine.

Scientific Research Applications

2-(3,4,5-Trifluorobenzoyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.

    Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorobenzoyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluorobenzoyl group enhances the compound’s ability to form strong interactions with these targets, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • 2-(3,4-Difluorobenzoyl)pyridine
  • 2-(3,5-Difluorobenzoyl)pyridine
  • 2-(4-Fluorobenzoyl)pyridine

Comparison: 2-(3,4,5-Trifluorobenzoyl)pyridine is unique due to the presence of three fluorine atoms on the benzoyl group, which significantly influences its chemical reactivity and biological activity. In comparison, compounds with fewer fluorine atoms may exhibit different reactivity patterns and biological properties. The trifluorobenzoyl group imparts greater electron-withdrawing effects, enhancing the compound’s stability and interaction with molecular targets.

Properties

IUPAC Name

pyridin-2-yl-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO/c13-8-5-7(6-9(14)11(8)15)12(17)10-3-1-2-4-16-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGWJLNARSFIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642032
Record name (Pyridin-2-yl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-18-4
Record name 2-Pyridinyl(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyridin-2-yl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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